[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid: A Proposed Mechanism of Action as a Kinase Inhibitor in Oncogenic Signaling
[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid: A Proposed Mechanism of Action as a Kinase Inhibitor in Oncogenic Signaling
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific mechanism of action for [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid has not been definitively elucidated in publicly available literature. This guide synthesizes information from structurally related dibenzofuran and benzofuran derivatives to propose a scientifically plausible mechanism of action and to provide a framework for its experimental investigation.
Introduction
The dibenzo[b,d]furan scaffold is a privileged heterocyclic structure found in various natural products and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Derivatives of this core have demonstrated potential as anticancer, anti-diabetic, anti-inflammatory, and antimicrobial agents.[1][3][4] The structural diversity and synthetic tractability of dibenzofurans make them attractive starting points for drug discovery campaigns.[5][6] This guide focuses on the compound [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid, a molecule that combines the dibenzofuran core with an amino-oxo-ethoxy-acetic acid side chain, suggesting a potential for specific interactions with biological targets.
Based on the established activities of structurally similar compounds, we hypothesize that [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid functions as a kinase inhibitor, likely targeting key players in oncogenic signaling pathways.
Proposed Mechanism of Action: Kinase Inhibition
Numerous dibenzofuran and benzofuran derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and differentiation.[5][7] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.
We propose that [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid acts as an ATP-competitive inhibitor of one or more protein kinases. The planar dibenzofuran ring system can engage in hydrophobic and π-stacking interactions within the ATP-binding pocket of a kinase, while the side chain can form hydrogen bonds and electrostatic interactions with key residues, conferring both potency and selectivity.
Potential Kinase Targets and Downstream Signaling
Based on the literature for related compounds, potential kinase targets for this compound could include:
-
Pim Kinases (Pim-1, Pim-2, Pim-3): These are constitutively active serine/threonine kinases that play a role in cell survival and proliferation. Inhibition of Pim kinases is a validated strategy in oncology.[5]
-
PI3K/Akt/mTOR Pathway: This is a central signaling pathway that is frequently hyperactivated in cancer, promoting cell growth and survival. Several benzofuran derivatives have been shown to inhibit this pathway.[7]
-
Other Serine/Threonine or Tyrosine Kinases: The broad activity of the dibenzofuran scaffold suggests that the compound could have activity against a range of other kinases involved in cancer.
The inhibition of these kinases by [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid would be expected to lead to the induction of apoptosis and cell cycle arrest in cancer cells.
Caption: Proposed signaling pathway inhibition by the compound.
Experimental Validation of the Proposed Mechanism
A series of in vitro and cell-based assays would be required to validate the hypothesized mechanism of action.
In Vitro Kinase Inhibition Assays
The direct inhibitory activity of the compound against a panel of purified kinases should be assessed.
Table 1: Illustrative Kinase Inhibition Data for a Hypothetical Dibenzofuran Compound
| Kinase Target | IC50 (nM) | Assay Type |
| Pim-1 | 50 | TR-FRET |
| Pim-2 | 75 | TR-FRET |
| PI3Kα | 200 | Luminescence |
| Akt1 | >1000 | Radiometric |
| mTOR | 800 | TR-FRET |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
-
Reagents:
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Purified recombinant kinase
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compound ([2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid) dissolved in DMSO
-
-
Procedure:
-
Add 2 µL of test compound dilutions to a 384-well assay plate.
-
Add 4 µL of kinase and substrate mixture to each well.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of detection mix (Eu-antibody and SA-APC in EDTA-containing buffer).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the log of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a TR-FRET kinase assay.
Cell-Based Assays
The effect of the compound on cancer cell lines should be evaluated to confirm its biological activity.
Table 2: Illustrative Cellular Activity Data for a Hypothetical Dibenzofuran Compound
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast Cancer | 0.5 |
| HCT-116 | Colon Cancer | 1.2 |
| A549 | Lung Cancer | 2.5 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
-
Cell Culture:
-
Culture cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C and 5% CO2.
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the media and dissolve the formazan crystals in 100 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the log of the compound concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
-
Western Blot Analysis of Pathway Modulation
To confirm that the compound inhibits the proposed signaling pathway in cells, western blot analysis can be used to measure the phosphorylation status of key downstream proteins.
Experimental Protocol: Western Blotting
-
Cell Treatment and Lysis:
-
Treat cells with the test compound at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., Akt, mTOR, S6K).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
The dibenzofuran scaffold represents a promising starting point for the development of novel therapeutics. Based on the activities of structurally related compounds, [2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid is hypothesized to function as a kinase inhibitor, targeting key oncogenic signaling pathways such as the PI3K/Akt/mTOR and Pim kinase pathways. The experimental framework outlined in this guide provides a clear path for the validation of this proposed mechanism of action and for the further characterization of this and related molecules in the context of cancer drug discovery.
References
-
Bento, C. F., et al. (2021). Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. Molecules, 26(11), 3281. [Link]
-
Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. Chemical Biology Letters, 9(4), 374-385. [Link]
-
Al-Suwaidan, I. A., et al. (2024). A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. Biointerface Research in Applied Chemistry, 14(4), 092. [Link]
-
Savanur, M. R. S., et al. (2022). Medicinal active applications of Dibenzofuran derivatives. ResearchGate. [Link]
-
Various Authors. Synthesis of dibenzofuran derivatives. ResearchGate. [Link]
-
Kamal, A., et al. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(18), 6523. [Link]
-
Jilani, J. A., et al. (2021). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Chemistry, 60B, 1496-1501. [Link]
-
Kamal, A., et al. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic & Medicinal Chemistry Letters, 26(12), 2871-2877. [Link]
-
Rao, V. R., et al. (2010). Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 45(9), 3924-9. [Link]
-
Li, W., et al. (2009). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD): discovery of (S)-2-(8-(methoxycarbonylamino)dibenzo[b,d]furan-3-sulfonamido)-3-methylbutanoic acid (MMP408). Journal of Medicinal Chemistry, 52(7), 1799-802. [Link]
-
Gupta, V. K., et al. (2003). Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. Antimicrobial Agents and Chemotherapy, 47(8), 2681-2683. [Link]
-
Sridhar, J., et al. (2019). A dibenzofuran derivative: 2-(pentyloxy)dibenzo[b,d]furan. IUCrData, 4(1), x182035. [Link]
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and evaluation of some novel dibenzo[b,d]furan carboxylic acids as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A dibenzofuran derivative: 2-(pentyloxy)dibenzo[b,d]furan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
